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Compound of Interest

Compound Name: SPI-112

Cat. No.: B1682163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SPI-112, a competitive inhibitor of the protein

tyrosine phosphatase Shp2. Due to the limited publicly available data on direct cross-reactivity

studies of SPI-112 against a broad panel of phosphatases, this document focuses on

comparing its in vitro biochemical performance with other notable Shp2 inhibitors. The data

presented is a synthesis of information from various independent studies, and direct

comparisons should be interpreted with caution as experimental conditions may have varied

between studies.

Executive Summary
SPI-112 is a potent inhibitor of Shp2, a crucial node in cellular signaling pathways implicated in

various cancers. A significant limitation of SPI-112 is its lack of cell permeability. To address

this, a methyl ester prodrug, SPI-112Me, has been developed for cellular studies, which is

intracellularly converted to the active SPI-112. This guide will compare SPI-112 with other well-

characterized Shp2 inhibitors, including active-site and allosteric modulators, to provide a

broader context for its potential applications and limitations.
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The following tables summarize the inhibitory potency of SPI-112 and selected alternative

Shp2 inhibitors. It is important to note that the data has been compiled from different research

publications.

Table 1: In Vitro Inhibitory Activity against Shp2

Compound Type Target IC50 / Ki (µM) Reference

SPI-112
Active-site,

Competitive
Shp2

IC50: 1.0, KD:

1.30±0.14
[1][2]

SPI-112Me Prodrug Shp2
IC50: >100

(inactive in vitro)
[1][2]

NSC-87877 Active-site Shp2 IC50: 0.318 [3][4][5]

PHPS1 Active-site Shp2 Ki: 0.73 [6][7][8]

SHP099 Allosteric Shp2 IC50: 0.070 [4]

Note: IC50 and Ki values are measures of inhibitor potency. A lower value indicates higher

potency. KD represents the dissociation constant.

Table 2: Selectivity Profile of Shp2 Inhibitors

This table presents a qualitative and quantitative overview of the selectivity of various Shp2

inhibitors against other protein tyrosine phosphatases (PTPs). The lack of comprehensive

screening data for SPI-112 limits a direct comparison.
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Compound
Shp1
(IC50/Ki,
µM)

PTP1B
(IC50/Ki,
µM)

Other PTPs
Selectivity
Notes

Reference

SPI-112
Data not

available

Data not

available

Data not

available

Selectivity

profile not

extensively

characterized

in publicly

available

literature.

NSC-87877 0.355 1.691

Selective

over HePTP,

DEP1, CD45,

and LAR.[9]

[10]

Inhibits Shp1

and Shp2

with similar

potency.[3][4]

[5] Also

inhibits

DUSP26.[5]

[11]

[3][4][5][9][10]

[11]

PHPS1 10.7 (Ki) 5.8 (Ki)
Data not

available

Demonstrate

s 15-fold and

8-fold

selectivity for

Shp2 over

Shp1 and

PTP1B,

respectively.

[8]

[6][7][8][12]

SHP099 Data not

available

Data not

available

Data not

available

As an

allosteric

inhibitor, it is

expected to

have high

selectivity

due to

binding to a

[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16717135/
https://www.researchgate.net/figure/nhibition-of-PTPs-by-NSC-87877-in-vitro_tbl1_7064880
https://www.selleckchem.com/products/nsc87877.html
https://www.medchemexpress.com/Targets/shp2.html
https://www.medchemexpress.com/nsc-87877.html
https://www.medchemexpress.com/nsc-87877.html
https://www.researchgate.net/publication/247294503_NSC87877_inhibitor_of_SHP12_PTPs_inhibits_dual-specificity_phosphatase_26_DUSP26
https://www.selleckchem.com/products/nsc87877.html
https://www.medchemexpress.com/Targets/shp2.html
https://www.medchemexpress.com/nsc-87877.html
https://pubmed.ncbi.nlm.nih.gov/16717135/
https://www.researchgate.net/figure/nhibition-of-PTPs-by-NSC-87877-in-vitro_tbl1_7064880
https://www.researchgate.net/publication/247294503_NSC87877_inhibitor_of_SHP12_PTPs_inhibits_dual-specificity_phosphatase_26_DUSP26
https://pmc.ncbi.nlm.nih.gov/articles/PMC2438240/
https://www.probechem.com/products_PHPS1.aspx
https://www.medchemexpress.com/literature/phps1-is-a-selective-shp2-inhibitor.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2438240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5923012/
https://www.medchemexpress.com/Targets/shp2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


less

conserved

pocket.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are generalized protocols for key experiments relevant to the characterization of Shp2

inhibitors.

In Vitro Shp2 Phosphatase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the enzymatic activity

of purified Shp2 protein.

Materials:

Recombinant human Shp2 protein

Phosphatase substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

Test compound (e.g., SPI-112) dissolved in DMSO

384-well black microplates

Plate reader capable of fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

Prepare a serial dilution of the test compound in DMSO.

In a 384-well plate, add the test compound dilutions to the assay buffer.

Add the recombinant Shp2 protein to each well and incubate for a pre-determined time (e.g.,

15 minutes) at room temperature to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

Immediately measure the fluorescence intensity at time zero and then kinetically every

minute for a specified period (e.g., 30 minutes) using a plate reader.

The rate of the reaction is determined from the linear portion of the fluorescence versus time

curve.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization
Signaling Pathway of Shp2 in Growth Factor Signaling
The following diagram illustrates the central role of Shp2 in the RAS-ERK signaling pathway, a

common mechanism dysregulated in cancer.
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Prepare serial dilution
of test compound (e.g., SPI-112)

Add compound and
recombinant Shp2 to plate

Incubate to allow
inhibitor binding

Add fluorescent substrate
(DiFMUP)

Measure fluorescence
kinetically

Calculate reaction rates
and percent inhibition

Determine IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682163?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

